Dodecylphosphorylcholine-d38
Overview
Description
Dodecylphosphorylcholine-d38, also known as Dodecylphosphocholine-d38, is a deuterium-labeled version of Dodecylphosphocholine . It is a detergent that is widely utilized in NMR studies of membrane proteins .
Molecular Structure Analysis
The molecular formula of Dodecylphosphorylcholine-d38 is C17D38NO4P . The molecular weight is 389.70 g/mol . The linear formula is CD3(CD2)11OP(=O)OCD2CD2N+(CD3)3 .
Physical And Chemical Properties Analysis
Dodecylphosphorylcholine-d38 is a solid substance . Its melting point is 247-249 °C .
Scientific Research Applications
NMR Studies of Detergent-Soluble Proteins
Dodecylphosphorylcholine-d38 (DPC-d38) is valuable in nuclear magnetic resonance (NMR) studies of detergent-soluble proteins (DSPs). The substantial lipid proton signal in DSPs hampers the recording of high-quality NMR spectra. DPC-d38 can replace nondeuterated lipids, allowing for clearer NMR spectra while maintaining the native structure of the protein. An innovative protocol using acetonitrile, dialysis, and lyophilization has been developed to replace nondeuterated lipids with their deuterated counterparts like DPC-d38. This approach is beneficial for structural studies of proteins like the Vpx protein (Wang et al., 2021).
Vibrational Spectroscopy and Imaging
DPC-d38 has been used in the concurrent cellular trafficking of co-localized lipid nanoparticles and encapsulated drugs. Vibrational spectroscopy, using deuterated phospholipid vesicles, offers insights into the in vitro tracking of these nanoparticles and drugs. This approach employs a model system derived from doxorubicin-encapsulated deuterated phospholipid (dodecyl phosphocholine-d38) single-tailed phospholipid vesicles, providing significant information on the localization and activity of these compounds within cells (Misra et al., 2016).
Membrane-Protein Interactions
The interaction of membrane-permeabilizing peptides with cell membranes has been studied using DPC-d38. For instance, the structure of indolicidin, an antimicrobial peptide, has been determined in different environments, including the presence of DPC-d38. This research sheds light on the various conformations of the peptide and its interaction with lipid bilayers and DNA, contributing to our understanding of its antimicrobial action (Hsu et al., 2005).
Detergent-Solubilized Protein Studies
DPC-d38 is also used in studying the liquid crystalline phase of G-tetrad DNA for NMR studies of detergent-solubilized proteins. It supports the solubilization of membrane proteins and aids in obtaining high-quality NMR spectra suitable for the measurement of residual dipolar couplings. This facilitates understanding the alignment and structure of proteins in membrane-mimicking environments (Lorieau et al., 2008).
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFVMDLPTZDOI-DHIOKLJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583852 | |
Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylphosphorylcholine-d38 | |
CAS RN |
130890-78-7 | |
Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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